

Technical Guide: Synthesis and Properties of N-Ethyl-2-methylcyclohexan-1-amine

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Compound of Interest

Compound Name: *N-ethyl-2-methylcyclohexan-1-amine*

Cat. No.: B13185803

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Executive Summary

N-Ethyl-2-methylcyclohexan-1-amine (CAS: 16768-04-2) is a sterically hindered secondary cycloaliphatic amine.^{[1][2]} Structurally characterized by a cyclohexane ring substituted with a methyl group at the C2 position and an ethylamino group at the C1 position, it serves as a critical intermediate in the synthesis of rubber vulcanization accelerators, corrosion inhibitors, and specialized pharmaceutical building blocks.^{[1][2]}

This guide provides a definitive technical workflow for the laboratory-scale synthesis of **N-ethyl-2-methylcyclohexan-1-amine** via Reductive Amination, the most robust and stereochemically controllable route.^{[1][2]} It also details physical properties, stereochemical considerations, and safety protocols essential for handling alkylated cyclohexylamines.^{[1][2]}

Chemical Profile & Stereochemistry

The molecule exists as a mixture of stereoisomers due to two chiral centers at C1 and C2.^{[1][2]}

- IUPAC Name: **N-ethyl-2-methylcyclohexan-1-amine**^{[1][2]}

- Molecular Formula: C

H

N^{[1][2][3]}

- Molecular Weight: 141.26 g/mol ^[2]

Stereochemical Configuration

The reaction produces both cis and trans diastereomers.^{[1][2]}

- Trans-isomer: Typically the thermodynamic product (diequatorial conformation).^{[1][2]}
- Cis-isomer: Often the kinetic product, depending on the reducing agent used.^{[1][2]}
- Enantiomers: Both the cis and trans forms exist as enantiomeric pairs (

/

for trans;

/

for cis).^{[1][2]}

Physical Properties (Evaluated)

Property	Value / Range	Note
Physical State	Colorless liquid	Amine-like odor
Boiling Point	175–182 °C	Extrapolated from N-ethylcyclohexylamine (165°C) and methyl homologs [1].[1][2]
Density	0.84–0.86 g/mL	Typical for C9 cycloaliphatic amines.
Basicity (pKa)	~10.5–10.8	Secondary amine (conjugate acid).[2]
Solubility	Soluble in EtOH, Et2O, CHCl3	Sparingly soluble in water.[1][2]

Synthesis Protocol: Reductive Amination

The preferred synthetic pathway is the Reductive Amination of 2-methylcyclohexanone with ethylamine.[1][2] This method avoids the poly-alkylation issues common with direct alkylation (e.g., using ethyl iodide) and allows for milder conditions.[1][2]

Reaction Scheme

[1][2]

Mechanism Visualization

The following diagram outlines the mechanistic flow from carbonyl activation to the final amine reduction.



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Figure 1: Mechanistic pathway for the reductive amination of 2-methylcyclohexanone.

Experimental Procedure (Bench Scale)

Reagents:

- 2-Methylcyclohexanone (11.2 g, 100 mmol)[1][2]
- Ethylamine (2.0 M in THF or 70% aq.[2] solution) (60 mL, 120 mmol)
- Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)[1][2]
- Acetic Acid (glacial, catalytic amount or 1 eq. to buffer)[1][2]
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]

Protocol:

- Imine Formation:
 - In a 500 mL round-bottom flask, dissolve 2-methylcyclohexanone (100 mmol) in DCM (200 mL).
 - Add Ethylamine (120 mmol) and Acetic Acid (100 mmol).
 - Stir at room temperature for 30–60 minutes to facilitate imine formation. Note: Use of molecular sieves can drive equilibrium but is often unnecessary with STAB.[1][2]
- Reduction:
 - Cool the mixture to 0°C.
 - Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Reasoning: STAB is milder than NaBH₄ and selectively reduces imines in the presence of ketones, minimizing side reactions [2].[1][2]
 - Allow the reaction to warm to room temperature and stir overnight (12–16 hours) under nitrogen atmosphere.
- Quenching & Isolation:
 - Quench the reaction by carefully adding saturated aqueous NaHCO₃

solution (100 mL).

- Stir vigorously for 15 minutes until gas evolution ceases.
- Separate the organic layer.^{[1][2][4][5]} Extract the aqueous layer with DCM (2 x 50 mL).
- Purification (Acid-Base Extraction):
 - Self-Validating Step: To remove non-basic impurities (unreacted ketone), extract the combined organic layers with 1M HCl (3 x 50 mL).^[1] The product moves to the aqueous phase as the ammonium salt.^{[1][2]}
 - Discard the organic phase (containing neutral impurities).^[2]
 - Basify the aqueous phase to pH >12 using 4M NaOH.^{[1][2]} The solution will become cloudy as the free amine separates.^{[1][2]}
 - Extract the free amine into Diethyl Ether or DCM (3 x 50 mL).^[2]
 - Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

- Final Distillation:
 - Purify the crude oil by vacuum distillation.^{[1][2]} Collect the fraction boiling at ~70–75°C (at 15 mmHg).

Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)^{[1][2]}

- 2.55–2.65 ppm (m, 2H): Methylene protons of the N-ethyl group (¹H NMR, 400 MHz, CDCl₃)^{[1][2]}

- 2.30 ppm (m, 1H): Methine proton at C1 ([1](#) [2](#)).
- 1.10 ppm (t, 3H): Methyl protons of the N-ethyl group. [1](#) [2](#)
- 0.95 ppm (d, 3H): Methyl group at C2 ([1](#) [2](#)).
- 1.0–1.8 ppm (m, 9H): Cyclohexane ring protons. [2](#)

Diagnostic Check: The splitting of the C2-methyl doublet indicates the stereochemistry. [1](#) [2](#) A larger coupling constant (

Hz) for the C1 proton suggests an axial-axial relationship (trans-diaxial), confirming the trans isomer if present. [1](#) [2](#)

Infrared Spectroscopy (FT-IR)

- 3300–3350 cm⁻¹
: N-H stretching (weak, secondary amine). [1](#) [2](#)
- 2850–2960 cm⁻¹
: C-H stretching (strong, aliphatic). [1](#) [2](#)
- 1450 cm⁻¹
: CH₂ scissoring. [2](#)

Safety & Handling (HSE)

Hazard Class	Description	Mitigation
Corrosivity	Causes severe skin burns and eye damage (Category 1B).[1][2]	Wear nitrile gloves, face shield, and lab coat.[1][2] Handle in fume hood.
Flammability	Flammable liquid and vapor.[2]	Keep away from heat/sparks. [2] Ground containers during transfer.
Acute Toxicity	Harmful if swallowed or inhaled.	Avoid mist generation.[2] Use local exhaust ventilation.[2]

Waste Disposal: Dispose of amine waste in designated basic organic waste containers. Do not mix with oxidizing agents or strong acids to avoid exothermic reactions.

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